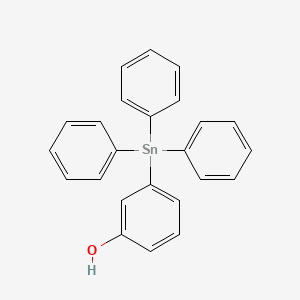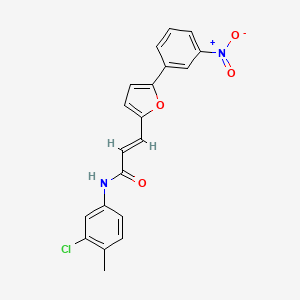![molecular formula C20H15ClN4O3 B11959970 1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)
1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a nitro group, a chloro group, and two benzyl groups attached to the imidazo[4,5-b]pyridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multiple steps. One common method starts with the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to obtain its 5-nitro derivative. This is followed by alkylation with benzyl chloride in the presence of a base to introduce the benzyl groups . The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance .
化学反应分析
Types of Reactions
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, Raney nickel.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,3-Dibenzyl-6-chloro-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,3-Dicarboxylic acid derivatives.
科学研究应用
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and cytotoxic agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The chloro and benzyl groups may also contribute to its binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Lacks the chloro group but shares similar structural features and reactivity.
1,3-Dibenzyl-6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Lacks the nitro group, which affects its reactivity and biological activity.
1,3-Dibenzyl-6-chloro-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A reduction product of the nitro compound, with different biological properties.
Uniqueness
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C20H15ClN4O3 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
1,3-dibenzyl-6-chloro-5-nitroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C20H15ClN4O3/c21-16-11-17-19(22-18(16)25(27)28)24(13-15-9-5-2-6-10-15)20(26)23(17)12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChI 键 |
QLJZIYRZQXWOTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(N=C3N(C2=O)CC4=CC=CC=C4)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
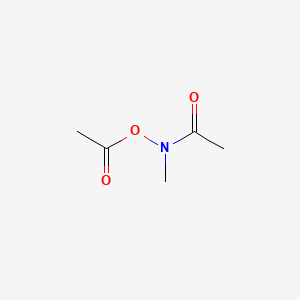


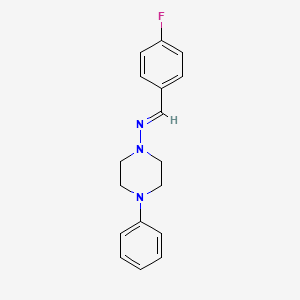
![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)


![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)
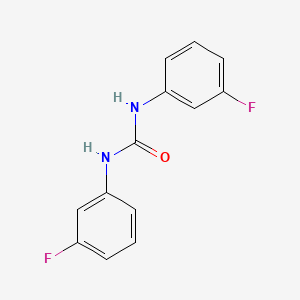

![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
